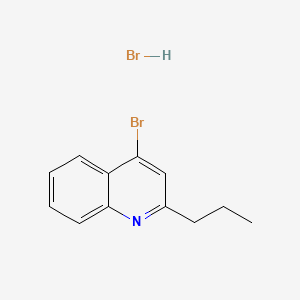

4-Bromo-2-propylquinoline hydrobromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-2-propylquinoline hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C12H13Br2N and its molecular weight is 331.051. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 4-Bromo-2-propylquinoline hydrobromide, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination of 2-propylquinoline derivatives using hydrobromic acid (HBr) under controlled temperature (e.g., 60–80°C) ensures regioselectivity at the 4-position. Solvent choice (e.g., dichloromethane or DMF) and catalyst selection (e.g., Pd for cross-coupling) are critical for yield optimization. Purification via recrystallization or column chromatography is recommended .

Q. What analytical techniques are most effective for confirming the molecular weight and purity of this compound?

- Methodology : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H/¹³C) are standard for molecular weight confirmation and structural elucidation. Purity can be assessed via HPLC with UV detection (λ = 254 nm) or by melting point analysis (mp ~249–254°C for analogous brominated quinolines) .

Q. How does the bromine substituent at the 4-position influence the compound’s solubility and reactivity compared to halogen-free analogs?

- Methodology : Bromine’s electronegativity enhances electrophilic reactivity, making the compound more susceptible to cross-coupling (e.g., Suzuki-Miyaura). Solubility in polar aprotic solvents (e.g., DMSO) is improved due to increased dipole interactions. Comparative studies with chloro/fluoro analogs show bromine’s superior leaving-group ability in substitution reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

- Methodology : Discrepancies may arise from assay conditions (e.g., pH, solvent vehicle) or target specificity. Use orthogonal assays (e.g., enzymatic vs. cell-based) and control experiments with structurally related compounds (e.g., 6-Bromo-2-chloro-4-methylquinoline ). Statistical meta-analysis of dose-response curves can identify outliers and validate trends .

Q. What strategies are effective for optimizing the compound’s electronic properties in organic semiconductor applications?

- Methodology : Introduce electron-withdrawing/donating groups (e.g., methoxy at the 7-position ) to modulate the quinoline ring’s HOMO-LUMO gap. Density functional theory (DFT) calculations predict electronic effects, while cyclic voltammetry experimentally verifies charge transport properties. Compare with trifluoromethoxy-substituted analogs .

Q. How do steric and electronic effects of the 2-propyl group impact ligand-protein interactions in medicinal chemistry studies?

- Methodology : Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to targets like kinases or GPCRs. Replace the propyl group with methyl/phenyl analogs to isolate steric vs. electronic contributions. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

Q. What are the best practices for scaling up synthesis while maintaining regioselectivity and minimizing byproducts?

- Methodology : Use flow chemistry for precise control of reaction parameters (temperature, residence time). Monitor intermediates via in-line FTIR or Raman spectroscopy. For bromination, avoid excess HBr to prevent di-substitution. Pilot batches should confirm reproducibility at >95% purity .

Q. Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies (ICH guidelines) at pH 1–10 (buffer solutions) and temperatures (25–60°C). Analyze degradation products via LC-MS and quantify half-life using first-order kinetics. Compare with hydrobromide salts of morpholine derivatives .

Q. What computational tools are recommended for predicting the compound’s toxicity and environmental impact?

- Methodology : Use EPA’s CompTox Dashboard (DTXSID identifiers ) for toxicity predictions. Quantitative structure-activity relationship (QSAR) models (e.g., TEST software) estimate ecotoxicity. Cross-reference with analogous compounds (e.g., 4-Bromo-3,5-dimethyl phenyl-N-methyl carbamate ) to validate predictions.

Q. How can conflicting data on the compound’s efficacy in enzyme inhibition assays be reconciled?

属性

CAS 编号 |

1204812-26-9 |

|---|---|

分子式 |

C12H13Br2N |

分子量 |

331.051 |

IUPAC 名称 |

4-bromo-2-propylquinoline;hydrobromide |

InChI |

InChI=1S/C12H12BrN.BrH/c1-2-5-9-8-11(13)10-6-3-4-7-12(10)14-9;/h3-4,6-8H,2,5H2,1H3;1H |

InChI 键 |

PQSJMEBZUUEYOX-UHFFFAOYSA-N |

SMILES |

CCCC1=NC2=CC=CC=C2C(=C1)Br.Br |

同义词 |

4-Bromo-2-propylquinoline hydrobromide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。